An In-Depth Technical Guide to the Physical Properties of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride
An In-Depth Technical Guide to the Physical Properties of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride
Introduction
1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a crucial heterocyclic scaffold in medicinal chemistry and drug development.[1][2][3] Its derivatives are integral to the development of various therapeutic agents, including protein kinase inhibitors.[4] The specific derivative, 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, serves as a key building block in organic synthesis.[5][6] Understanding the physical properties of its hydrochloride salt is paramount for researchers in areas such as formulation development, process chemistry, and pharmacokinetic studies. The hydrochloride salt form often enhances solubility and stability, making it a preferred form for active pharmaceutical ingredients (APIs).
This guide provides a comprehensive overview of the known physical properties of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride. It also offers detailed, field-tested experimental protocols for the determination of these properties, ensuring that researchers can reliably characterize this compound in their own laboratories.
Section 1: Core Physicochemical Properties
A summary of the key physical and chemical properties of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid and its hydrochloride salt is presented below. It is important to note that while data for the parent carboxylic acid is available, specific experimental data for the hydrochloride salt is less commonly published and often must be determined empirically.
| Property | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride | Data Source |
| Chemical Structure | - | ||
| Molecular Formula | C₈H₆N₂O₂ | C₈H₇ClN₂O₂ | - |
| Molecular Weight | 162.15 g/mol [5][7] | 198.61 g/mol | - |
| Appearance | White solid[7] | Expected to be a crystalline solid | - |
| Melting Point | Not explicitly found, but the parent 7-azaindole melts at 104-107°C[8] | Data not available, requires experimental determination | - |
| Solubility | Data not available | Expected to have higher aqueous solubility than the free acid | - |
| pKa | Data not available, requires experimental determination | Data not available, requires experimental determination | - |
Section 2: Experimental Protocols for Physicochemical Characterization
To address the gaps in publicly available data, this section provides robust, step-by-step protocols for determining the critical physical properties of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride.
Melting Point Determination (Capillary Method)
Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid. The capillary method is a widely accepted and accessible technique for this determination.
Protocol:
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Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvents. Finely grind a small amount of the crystalline solid.
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Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
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Instrument Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
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Measurement:
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Heat the sample at a rapid rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.
-
Allow the apparatus to cool.
-
Using a fresh sample, repeat the measurement, this time heating at a much slower rate (1-2 °C/min) when the temperature is within 20 °C of the approximate melting point.
-
-
Data Recording: Record the temperature at which the first liquid is observed (onset) and the temperature at which all the solid has melted (clear point). The melting range should be reported. For a pure compound, this range is typically narrow.
Aqueous Solubility Determination (Shake-Flask Method)
Rationale: Aqueous solubility is a critical parameter influencing the bioavailability of a drug candidate. The shake-flask method (OECD Guideline 105) is the gold standard for determining thermodynamic solubility.
Protocol:
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Preparation of Supersaturated Solution: Add an excess amount of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride to a known volume of purified water (or a relevant buffer system, e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container. The excess solid is crucial to ensure equilibrium is reached from a state of supersaturation.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, allow the suspension to settle. Separate the solid phase from the supernatant by centrifugation or filtration. Ensure the filtration apparatus does not adsorb the compound.
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Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The solubility is reported in units such as mg/mL or µg/mL.
Caption: Workflow for Thermodynamic Solubility Determination.
pKa Determination (Potentiometric Titration)
Rationale: The pKa, or acid dissociation constant, is crucial as it dictates the ionization state of a molecule at a given pH. This, in turn, influences its solubility, permeability, and receptor binding. Potentiometric titration is a direct and accurate method for pKa determination.
Protocol:
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Sample Preparation: Accurately weigh and dissolve a known amount of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride in a solution of known ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration.
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH after each addition.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve. For a simple monoprotic acid, the pKa is the pH at which half of the acid has been neutralized (the midpoint of the steepest part of the curve). For a compound with multiple ionizable groups, specialized software is often used to fit the data and determine the respective pKa values.
Caption: Relationship between pH, pKa, and Ionization State.
Section 3: Significance of Physical Properties in Drug Development
The physical properties determined through the protocols above have direct and significant implications for drug development:
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Melting Point: A high melting point can correlate with greater crystal lattice energy, which may, in turn, suggest lower solubility. It is also a critical parameter for downstream processing and formulation, such as in hot-melt extrusion.
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Solubility: This is a gatekeeper for oral absorption. Poor aqueous solubility is a major hurdle in drug development, often leading to poor bioavailability. The hydrochloride salt is specifically chosen to improve the solubility of the parent carboxylic acid.
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pKa: The ionization state of the molecule, governed by its pKa and the pH of the surrounding environment (e.g., the gastrointestinal tract), profoundly affects its solubility and ability to permeate biological membranes. For an acidic compound like this, the hydrochloride salt ensures it is in its more soluble, ionized form at low pH.
Conclusion
While a complete, publicly available dataset for the physical properties of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride is limited, this guide provides the foundational knowledge and practical experimental frameworks necessary for its thorough characterization. By applying the detailed protocols for determining melting point, solubility, and pKa, researchers and drug development professionals can generate the critical data needed to advance their research and development activities with this important chemical entity.
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Kumar, A., et al. (2021). Recent advances in the global ring functionalization of 7-azaindoles. Organic & Biomolecular Chemistry, 19(2), 237-256. [Link]
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